Journal Name:Indian Journal of Chemistry, Section A
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IF:0
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Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: , DOI: 10.1039/C2CS90009B
The first page of this article is displayed as the abstract.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: , DOI: 10.1039/CS9912000129
The first page of this article is displayed as the abstract.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2006-04-28 , DOI: 10.1039/B511119F
Characterization methods for bulk non-centrosymmetric compounds are described. These methods include second-harmonic generation, piezoelectricity, pyroelectricity, and ferroelectricity. In this tutorial review with each phenomenon, details are given of the measurement techniques along with a brief history and background. Finally, data interpretation is discussed.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2018-12-19 , DOI: 10.1039/C8CS00303C
Barcode technology can deliver batched information for patient healthcare. For clinical examinations, barcodes serve as reporters for labeling multiple targets, and meanwhile, facilitate improved sensitivity and specificity, thus enabling barcode as a promising alternative to traditional labels for biomarker identification and signal amplification. However, faced with the stringent claims of point-of-care (POC) bioassays, efforts are needed to advance current technologies toward rapidity, robustness, affordability, and user-friendliness. In the past decades, chemists have succeeded in delicate fabrication of the barcode libraries for encoding. Nevertheless, the decoding technologies remain poorly discussed, especially simplified decoding strategies for POC bioassays. Recent emergence of portable cartridges and miniaturized signal-recording devices has brought a promise to merge barcodes-assisted bioassay with POC testing (POCT). This review provides a comprehensive summary on barcode encoding and decoding, with emphasis on their potential use in POCT, facilitated by improved manufacturing and portable devices. Future directions of barcoded bioassays for POCT and current challenges are also presented. We anticipate that this review will be beneficial to promoting barcodes toward broad applications.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2020-07-07 , DOI: 10.1039/D0CS00379D
Cancer stem cells (CSCs), also called tumor-initiating cells (TICs), have been studied intensively due to their rapid proliferation, migration, and role in the recurrence of cancer. In general, CSC marker-positive cells [CD133, CD44, CD166, aldehyde dehydrogenase (ALDH), and epithelial cell adhesion molecule (EpCAM)] exhibit a 100-fold increased capacity to initiate cancer. Within a heterogeneous tumor mass, only approximately 0.05–3% of cells are suspected to be CSCs and able to proliferate under hypoxia. Interestingly, CSCs, cancer cells, and normal stem cells share many cytochemical properties, such as inhibition of the redox system for reactive oxygen species (ROS) production and high expression of drug resistance transporters. However, compared to normal stem cells, CSCs develop unique metabolic flexibility, which involves switching between oxidative phosphorylation (OXPHOS) and glycolysis as their main source of energy. Due to the similarities between CSCs and other cancer cells and normal stem cells, limited chemotherapeutic and bio-imaging reagents specific for CSCs have been developed. In this short review, we address the current knowledge regarding CSCs with a focus on designing chemotherapeutic and bio-imaging reagents that target CSCs.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2016-05-20 , DOI: 10.1039/C5CS00350D
Au-based catalysts have established a new important field of catalysis, revealing specific properties in terms of both high activity and selectivity for many reactions. However, the correlation between the morphology and the activity of the catalyst is not always clear although much effort has been addressed to this task. To some extent the problem relates to the complexity of the characterisation techniques that can be applied to Au catalyst and the broad range of ways in which they can be prepared. Indeed, in many reports only a few characterization techniques have been used to investigate the potential nature of the active sites. The aim of this review is to provide a critical description of the techniques that are most commonly used as well as the more advanced characterization techniques available for this task. The techniques that we discuss are (i) transmission electron microscopy methods, (ii) X-ray spectroscopy techniques, (iii) vibrational spectroscopy techniques and (iv) chemisorption methods. The description is coupled with developing an understanding of a number of preparation methods. In the final section the example of the supported AuPd alloy catalyst is discussed to show how the techniques can gain an understanding of an active oxidation catalyst.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2001-03-22 , DOI: 10.1039/B001971M
The formidable synthetic challenge posed by the vancomycin class of glycopeptide antibiotics has only recently been met. Foremost among the difficulties associated with the synthesis of these molecules is the control of non-conventional stereochemical issues. These are a consequence of the molecules possessing biphenyl and biaryl ether linkages between amino acid residues situated within the constituent macrocycles. Among the keys to success is the availability of methods that allow the efficient formation of biaryl linkages between amino acid derivatives under mild conditions. Recent progress in the chemistry of the Suzuki coupling suggests that this constitutes a very powerful and general method for the synthesis of peptide biphenyls.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: , DOI: 10.1039/CS9942300363
The first page of this article is displayed as the abstract.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2011-03-22 , DOI: 10.1039/C0CS00175A
In this critical review we review the problem of exchange interactions in polynuclear metal complexes involving orbitally degenerate metal ions. The key feature of these systems is that, in general, they carry an unquenched orbital angular momentum that manifests itself in all their magnetic properties. Thus, interest in degenerate systems involves fundamental problems related to basic models in magnetism. In particular, the conventional Heisenberg–Dirac–Van Vleck model becomes inapplicable even as an approximation. In the first part we attempt to answer two key questions, namely which theoretical tools are to be used in the case of degeneracy, and how these tools can be employed. We demonstrate that the exchange interaction between orbitally degenerate metal ions can be described by the so-called orbitally-dependent exchange Hamiltonian. This approach has shown to reveal an anomalously strong magnetic anisotropy that can be considered as the main physical manifestation of the unquenched orbital angular momentum in magnetic systems. Along with the exchange coupling, a set of other interactions (such as crystal field effects, spin–orbit and Zeeman coupling), which are specific for the degenerate systems, need to be considered. All these features will be discussed in detail using a pseudo-spin-1/2 Hamiltonian approach. In the second part, the described theoretical background will be used to account for the magnetic properties of several magnetic metal clusters and low-dimensional systems: (i) the dinuclear face-sharing unit [Ti2Cl9]3−, which exhibits a large magnetic anisotropy; (ii) the rare-earth compounds Cs3Yb2Cl9 and Cs3Yb2Br9, which, surprisingly, exhibit a full magnetic isotropy; (iii) a zig-zag CoII chain exhibiting unusual combination of single-chain magnet behavior and antiferromagnetic exchange coupling; (iv) a trigonal bipyramidal Ni3Os2 complex; (v) various CoII clusters encapsulated by polyoxometalate ligands. In the two last examples a pseudospin-1/2 Hamiltonian approach is applied to account for the presence of exchange anisotropy (150 references).
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2021-01-04 , DOI: 10.1039/D0CS00905A
Fischer–Tropsch synthesis (FTS) is an essential approach to convert coal, biomass, and shale gas into fuels and chemicals, such as lower olefins, gasoline, diesel, and so on. In recent years, there has been increasing motivation to deploy FTS at commercial scales which has been boosting the discovery of high performance catalysts. In particular, the importance of support in modulating the activity of metals has been recognized and carbonaceous materials have attracted attention as supports for FTS. In this review, we summarised the substantial progress in the preparation of carbon-based catalysts for FTS by applying activated carbon (AC), carbon nanotubes (CNTs), carbon nanofibers (CNFs), carbon spheres (CSs), and metal–organic frameworks (MOFs) derived carbonaceous materials as supports. A general assessment of carbon-based catalysts for FTS, concerning the support and metal properties, activity and products selectivity, and their interactions is systematically discussed. Finally, current challenges and future trends in the development of carbon-based catalysts for commercial utilization in FTS are proposed.
Supplementary Information
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